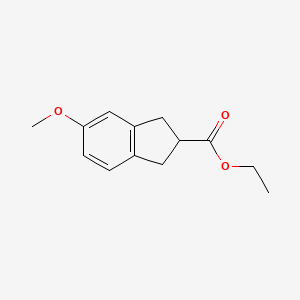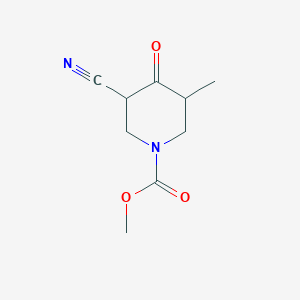
3-(2-Bromoethoxy)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethoxy)thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as materials science, pharmaceuticals, and organic electronics
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)thiophene typically involves the bromination of ethoxythiophene. One common method is the bromination of 3-ethoxythiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(2-Bromoethoxy)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are valuable in organic electronics.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Polymerization: Catalysts like iron(III) chloride in chloroform or dichloromethane.
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Polymerization: Polythiophenes with enhanced electronic properties.
科学研究应用
3-(2-Bromoethoxy)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
作用机制
The mechanism of action of 3-(2-Bromoethoxy)thiophene depends on its specific application:
相似化合物的比较
2-Bromo-3-hexylthiophene: Another brominated thiophene derivative used in organic electronics.
2-Bromo-3-methoxythiophene: Similar in structure but with a methoxy group instead of an ethoxy group.
Uniqueness: Its ability to undergo diverse chemical reactions and form functional materials makes it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C6H7BrOS |
|---|---|
分子量 |
207.09 g/mol |
IUPAC 名称 |
3-(2-bromoethoxy)thiophene |
InChI |
InChI=1S/C6H7BrOS/c7-2-3-8-6-1-4-9-5-6/h1,4-5H,2-3H2 |
InChI 键 |
ALSSUPAAWXPLMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1OCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-Ethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8628819.png)
![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)


![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)
![1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine](/img/structure/B8628857.png)
